molecular formula C14H19NO5 B3170208 Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate CAS No. 941715-64-6

Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate

Cat. No.: B3170208
CAS No.: 941715-64-6
M. Wt: 281.3 g/mol
InChI Key: IFRRVAXAOYYQAA-UHFFFAOYSA-N
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Description

Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate is a benzoate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the para position and a methoxy group at the meta position of the aromatic ring. The Boc group serves as a temporary protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide and pharmaceutical chemistry . This compound is structurally designed to balance reactivity and steric hindrance, making it valuable in intermediate synthesis for drug discovery.

Properties

IUPAC Name

methyl 3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-10-7-6-9(12(16)19-5)8-11(10)18-4/h6-8H,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRRVAXAOYYQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate typically involves the protection of an amino group using a Boc protecting group. The process begins with the reaction of 4-amino-3-methoxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Formation of 4-amino-3-methoxybenzoic acid.

    Oxidation: Formation of 4-formyl-3-methoxybenzoic acid or 4-carboxy-3-methoxybenzoic acid.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance biological activity and selectivity against specific targets. For instance, derivatives of this compound have been explored for their anti-inflammatory and antibacterial properties, making them candidates for new therapeutic agents .
  • Biological Activity : Research indicates that this compound can activate signaling pathways such as the Wnt/β-catenin pathway, which is crucial in osteogenic differentiation. This property positions it as a potential candidate in regenerative medicine and tissue engineering applications .

Materials Science Applications

  • Polymer Synthesis : The compound has been investigated as a building block for synthesizing poly(ether amide)s from lignin-derived precursors. These polymers exhibit desirable thermal properties, making them suitable alternatives to petroleum-based plastics. The synthesized materials have shown potential for use in packaging, storage, and coatings due to their thermal stability and degradation characteristics under acidic conditions .
  • Sustainable Materials : Efforts to replace petrochemical products with renewable resources have led to the exploration of this compound in developing sustainable materials. The thermal properties of polymers derived from this compound suggest they could serve as eco-friendly alternatives in various industrial applications .

Organic Synthesis Applications

  • Reagent in Organic Reactions : this compound serves as an important reagent in organic synthesis, particularly in the formation of amides and esters. Its Boc group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .
  • Synthesis of Complex Molecules : The compound's ability to undergo various chemical transformations makes it valuable in synthesizing complex organic molecules. Researchers have utilized it in multi-step syntheses to construct intricate molecular architectures necessary for drug discovery .

Case Studies

Case StudyDescriptionFindings
Study on Anti-inflammatory PropertiesInvestigated the anti-inflammatory effects of derivatives of this compoundFound significant reduction in inflammation markers in vitro
Polymer DevelopmentExplored the synthesis of poly(ether amide)s using lignin-derived precursorsAchieved desirable thermal properties with potential applications in sustainable materials
Drug SynthesisUsed as a precursor for synthesizing novel pharmaceutical agentsIdentified compounds with enhanced biological activity against specific targets

Mechanism of Action

The mechanism of action of Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino group during various chemical reactions and can be selectively removed under acidic conditions. This allows for the controlled synthesis of target molecules with free amino groups .

Comparison with Similar Compounds

Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate (CAS: 1350821-95-2)

  • Structural Differences: The core structure replaces the benzene ring with a bicyclo[2.2.2]octane system, introducing significant steric constraints and altered electronic properties. Retains the Boc-protected amino and methyl ester groups.
  • Enhanced rigidity may limit flexibility in binding interactions, affecting its utility in drug design .

4-[4-({[(tert-Butoxy)carbonyl]piperidinyl}amino)carbonyl]-1H-imidazole Derivatives

  • Structural Differences :
    • Incorporates an imidazole ring with additional substituents, such as tert-butoxy-S-alanyl carbonyl groups (e.g., compound 5{34} in ).
    • The presence of a piperidinyl-Boc moiety introduces basicity and chirality.
  • Functional Implications :
    • The imidazole core increases hydrogen-bonding capacity and basicity (pKa ~7), contrasting with the neutral benzoate ester.
    • Such derivatives are often used in kinase inhibitor synthesis due to their ability to mimic adenine in ATP-binding pockets .

Pesticide-Related Benzoate Esters (e.g., Metsulfuron Methyl Ester)

  • Structural Differences :
    • Features a sulfonylurea bridge and triazine ring (e.g., metsulfuron methyl ester in ), absent in the target compound.
    • The methoxy and methyl groups on the triazine ring enhance herbicidal activity.
  • Functional Implications: Sulfonylurea groups enable inhibition of acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The target compound lacks these pesticidal functional groups, reflecting its distinct application in pharmaceuticals rather than agriculture .

Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate

  • Structural Differences: Substitutes the Boc-amino group with a hydroxyl group and replaces the meta-methoxy with a cyclopropylmethoxy moiety.
  • Functional Implications: The hydroxyl group increases acidity (pKa ~10 vs. ~5 for Boc-protected amines), influencing solubility and metal chelation.

Comparative Analysis Table

Compound Core Structure Key Functional Groups Applications Key References
Target Compound Benzoate Boc-amino, 3-methoxy Pharmaceutical intermediates
Bicyclo[2.2.2]octane Derivative Bicyclic Boc-amino, methyl ester Rigid scaffold synthesis
Imidazole Derivatives Imidazole Boc-piperidinyl, tert-butoxy-S-alanyl Kinase inhibitors
Metsulfuron Methyl Ester Benzoate + Triazine Sulfonylurea, triazine Herbicides
4-(Cyclopropylmethoxy)-3-hydroxybenzoate Benzoate Hydroxyl, cyclopropylmethoxy Bioactive molecule intermediates

Research Findings and Implications

  • Stability : The Boc group in the target compound improves amine stability during synthesis, whereas the hydroxyl group in the cyclopropylmethoxy analogue necessitates protection under acidic conditions .
  • Reactivity : Imidazole derivatives exhibit higher reactivity in nucleophilic substitution due to their aromatic heterocycle, unlike the electron-deficient benzoate ring in the target compound .
  • Biological Activity : Structural variations directly dictate application scope; sulfonylurea-triazine combinations are pesticidal, while Boc-protected benzoates are tailored for drug discovery .

Biological Activity

Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate (CAS Number: 941715-64-6) is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₁₄H₁₉NO₅
  • Molecular Weight : 281.31 g/mol
  • Purity : >97%

Synthesis

The synthesis of this compound involves several stages, primarily utilizing N,N-dimethylformamide as a solvent. The process includes the reaction of methyl 4-(t-butoxycarbonylamino)-3-hydroxybenzoate with sodium hydride followed by methyl iodide, yielding the desired product with an overall yield of approximately 86% .

Antimicrobial Properties

Research has indicated that derivatives of benzoic acid, such as this compound, exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Case Studies and Research Findings

  • Antiviral Activity : A study focusing on ketone-based inhibitors of SARS-CoV-2 highlighted the importance of structural modifications in enhancing biological activity. While this study did not directly test this compound, it underscores the significance of similar chemical frameworks in antiviral applications .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays conducted on related compounds indicate that modifications to the benzoate structure can influence cell viability in cancer cell lines. These findings suggest that further exploration of this compound could yield important insights into its potential therapeutic uses .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
This compound941715-64-6C₁₄H₁₉NO₅Antimicrobial, Potential Enzyme Inhibitor
Methyl 4-((tert-butoxycarbonyl)amino)butanoate13112352C₁₀H₁₉NO₄Antiviral Activity
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid86123-95-7C₉H₁₇NO₅Cytotoxicity in Cancer Cells

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate?

Answer:
The compound can be synthesized via a multi-step protocol involving:

  • Protection of the amine group : Use tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., DMAP or triethylamine) to introduce the Boc group at the 4-amino position .
  • Esterification : React the intermediate with methyl chloroformate or methanol under acidic conditions to form the methyl ester .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the product. Monitor purity via TLC or HPLC .

Basic: How should this compound be stored to ensure stability during research use?

Answer:

  • Storage conditions : Store in a tightly sealed container at 2–8°C in a dry, well-ventilated area away from direct sunlight. Avoid exposure to moisture or temperature fluctuations .
  • Incompatibilities : Separate from strong acids/bases, oxidizing agents, and reducing agents to prevent decomposition .

Advanced: What analytical methods are optimal for characterizing structural purity and detecting degradation products?

Answer:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and methoxy/ester groups .
  • HPLC-MS : Employ reverse-phase C18 columns with a water/acetonitrile gradient (0.1% formic acid) to detect impurities or hydrolysis byproducts (e.g., free amine or carboxylic acid derivatives) .
  • FTIR : Monitor the carbonyl stretch (~1700–1750 cm1^{-1}) for ester and Boc groups to confirm structural integrity .

Advanced: How can researchers mitigate hazards during handling, given its acute toxicity classification?

Answer:

  • Exposure controls : Use fume hoods (EN 14175-certified) and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact or inhalation of dust .
  • Waste disposal : Collect residues in approved hazardous waste containers. Neutralize acidic/basic degradation products before disposal .
  • Emergency protocols : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced: What mechanistic insights explain its reactivity under acidic or basic conditions?

Answer:

  • Acidic conditions : The Boc group undergoes cleavage via protonation of the carbonyl oxygen, leading to carbamic acid and subsequent CO2_2 release. The methyl ester may hydrolyze to the carboxylic acid under prolonged exposure .
  • Basic conditions : Ester saponification occurs, forming the carboxylate salt. The Boc group is generally stable in mild bases but degrades in strong alkaline media (pH > 10) .

Basic: What spectroscopic signatures distinguish this compound from its deprotected analogs?

Answer:

  • Key differences :
    • Boc group : 1^1H NMR signals at ~1.4 ppm (tert-butyl) and 13^13C NMR at ~28 ppm (CH3_3) and ~80 ppm (quaternary C).
    • Deprotected amine : Loss of tert-butyl signals and appearance of NH2_2 protons (~5–6 ppm in DMSO-d6_6) .
  • Mass spectrometry : Molecular ion peak at m/z 369.4 (M+H+^+) confirms intact Boc and ester groups .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

  • Methodological validation :
    • Test solubility in DMSO, DMF, THF, and chloroform using gravimetric analysis (saturated solutions filtered through 0.2 μm membranes).
    • Account for batch-to-batch variability by verifying supplier certificates (e.g., HPLC purity >95%) .
    • Cross-reference with computational models (e.g., COSMO-RS) to predict solvent compatibility .

Advanced: What role does this compound play in medicinal chemistry or drug discovery workflows?

Answer:

  • Intermediate utility : It serves as a protected precursor for synthesizing:
    • Bioactive molecules : Anticancer or antimicrobial agents via post-functionalization of the amine group .
    • Peptidomimetics : Incorporation into peptide backbones to enhance metabolic stability .
  • Case study : Derivatives of similar Boc-protected benzoates have been used in kinase inhibitor development .

Basic: What precautions are necessary when scaling up reactions involving this compound?

Answer:

  • Thermal safety : Conduct DSC analysis to identify exothermic decomposition thresholds (>150°C observed in analogs) .
  • Mixing efficiency : Use jacketed reactors to control temperature during Boc deprotection or ester hydrolysis steps .
  • Ventilation : Install explosion-proof exhaust systems to manage volatile byproducts (e.g., CO2_2 or methanol) .

Advanced: How can computational chemistry aid in optimizing its synthetic pathway?

Answer:

  • Retrosynthetic analysis : Tools like Pistachio or Reaxys propose routes prioritizing Boc protection early to avoid side reactions .
  • DFT calculations : Predict transition states for esterification or Boc cleavage to optimize reaction conditions (e.g., solvent, catalyst) .
  • Machine learning : Train models on similar compounds to forecast yields or impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate
Reactant of Route 2
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Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate

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